molecular formula C20H22N2OS B2897794 2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone CAS No. 851803-69-5

2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

Cat. No. B2897794
M. Wt: 338.47
InChI Key: UDRSNUFKONVVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone is a useful research compound. Its molecular formula is C20H22N2OS and its molecular weight is 338.47. The purity is usually 95%.
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Scientific Research Applications

Novel Anti-Helicobacter pylori Agents

A compound structurally related to the requested chemical has shown significant in vitro activity against Helicobacter pylori, a pathogen implicated in gastric ulcers and cancer. This compound demonstrated low minimal inhibitory concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin, with minimal activity against non-target microorganisms, indicating a potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Antituberculosis Activity

Derivatives related to the query chemical have been studied for their antituberculosis properties. Certain 3-heteroarylthioquinoline derivatives, synthesized through the Friedlander annulation process, displayed potent in vitro activity against Mycobacterium tuberculosis H37Rv. Among these, specific compounds showed the most promising activity, suggesting potential applications in tuberculosis treatment without notable cytotoxic effects against mammalian cells (Chitra et al., 2011).

Antibacterial and Antifungal Agents

Investigations into 2,4,5-trisubstituted-1H-imidazoles, closely related to the sought chemical, have demonstrated their utility as antibacterial and antifungal agents. These compounds, synthesized from various aromatic acetic acids, exhibited notable activity against E. coli, S. aureus, C. albicans, and C. fumigatus, indicating their potential as broad-spectrum antimicrobial agents (Sawant et al., 2011).

HIV-1 Replication Inhibitors

Research into N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has identified compounds that inhibit HIV-1 replication. Initial studies highlighted specific derivatives exhibiting promising activity against HIV-1 replication, with low cytotoxicity, suggesting their potential as therapeutic agents for HIV-1 infection (Che et al., 2015).

properties

IUPAC Name

2-(3-methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-5-3-7-17(11-15)13-19(23)22-10-9-21-20(22)24-14-18-8-4-6-16(2)12-18/h3-8,11-12H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRSNUFKONVVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone

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